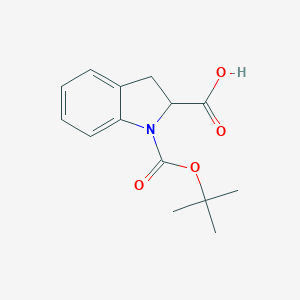

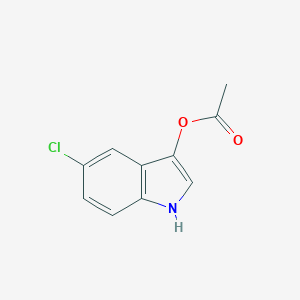

1-(叔丁氧羰基)-2-吲哚甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves complex chemical reactions, including the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate obtained from 5-bromoindole as raw material, confirmed through various spectroscopic methods (Li-xue Ma et al., 2023). Another method described involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method for synthesizing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (S. Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid has been elucidated using X-ray single crystal diffraction, revealing insights into their physicochemical properties through DFT-optimized structures (Li-xue Ma et al., 2023). These analyses highlight the compound's electrostatic potential and frontier molecular orbitals, underscoring its significance in pharmaceutical applications.

Chemical Reactions and Properties

Research on derivatives of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid includes the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Yukako Saito et al., 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and molecular conformation, of related compounds have been thoroughly investigated, demonstrating the compound's stability and conformational behavior in solid state. These properties are crucial for understanding the compound's behavior in various chemical reactions and its application in synthesis (Li-xue Ma et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid derivatives are characterized by their reactivity in various chemical reactions. This includes their use as intermediates in the synthesis of complex molecules and their role in facilitating tert-butoxycarbonylation reactions, indicating their versatility and utility in organic synthesis (Yukako Saito et al., 2006).

科学研究应用

新型叔丁氧羰基化试剂及化学选择性

1-(叔丁氧羰基)-2-吲哚甲酸在合成化学中发挥着关键作用,特别是作为一种新型叔丁氧羰基化试剂。例如,化合物1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI)表现出作为叔丁氧羰基化试剂对各种底物的有效性,包括酚、芳香和脂肪胺以及芳香羧酸,而无需碱。该试剂使得在温和条件下实现高产率、化学选择性反应成为可能,标志着叔丁氧羰基化方法学的重大进展(Saito, Ouchi, & Takahata, 2006; Ouchi, Saito, Yamamoto, & Takahata, 2002)。

不对称合成应用

该化合物还在重要衍生物的不对称合成中发挥作用。例如,利用(2S,3S)-3-(叔丁氧羰基)-2-哌啶甲酸,从L-天冬氨酸β-叔丁基酯和N-Cbz-β-丙氨酸出发,已开发出对反式-2,3-哌啶二甲酸和反式-3,4-哌啶二甲酸衍生物的不对称合成方法,展示了该化合物在合成对映纯衍生物方面的多功能性(Xue, He, Roderick, Corbett, & Decicco, 2002)。

去保护策略

重要研究还集中在叔丁氧羰基(Boc)基团的去保护,这是胺类和氨基酸合成中的关键步骤。报道了一种涉及二氢甲苯回流硅胶的新方法,用于去保护N-Boc基团,提供了传统去保护方法的简单高效替代方案。这种方法允许高产率地去保护N-Boc保护的吲哚啉和苄胺,突显了该方法的效率和广泛适用性(Min, 2007)。

安全和危害

未来方向

The future directions for this compound involve its potential use in peptide synthesis. The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in peptide synthesis could be expanded, and these could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

属性

IUPAC Name |

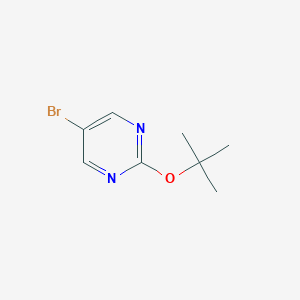

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)